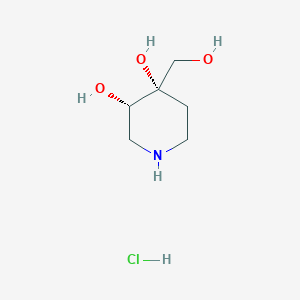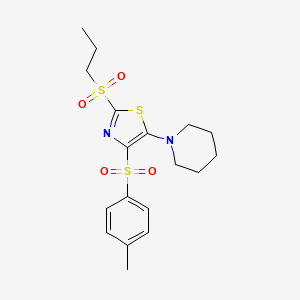
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride, also known as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (PDMP), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PDMP is a potent inhibitor of glucosylceramide synthase, an enzyme that plays a crucial role in the synthesis of glycosphingolipids.
Scientific Research Applications
Metabolic Activity in Obese Rats
A study by Massicot, Steiner, and Godfroid (1985) demonstrated that chronic administration of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride led to reduced food intake and weight gain in obese (fa/fa) rats, along with an increase in free fatty acid concentration. This suggests potential applications in obesity research and metabolic studies (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
Massicot, Thuillier, and Godfroid (1984) explored the effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior in mice. Their findings indicated a reduction in gold thioglucose-induced obesity, showcasing its relevance in studies related to satiety and obesity (Massicot, Thuillier, & Godfroid, 1984).
Crystal and Molecular Structure Analysis
The research by Szafran, Komasa, and Bartoszak-Adamska (2007) on 4-Piperidinecarboxylic acid hydrochloride provided insights into its crystal and molecular structure. This is significant for understanding the physical and chemical properties of the compound, useful in material science and chemistry research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Drug-Discovery Scaffolds
Narhe et al. (2017) reported the synthesis of enantiomerically pure scaffolds including (3R,4S)-3-(hydroxymethyl4-(hydroxyethyl))-piperidine, highlighting its potential as a starting point for drug-discovery. This illustrates its application in the development of molecular libraries for pharmaceutical research (Narhe et al., 2017).
Inhibitory Effects on Liver Glycogen Phosphorylase
Jakobsen et al. (2001) synthesized and studied various isomers and derivatives of 5-hydroxymethyl-piperidine-3,4-diol, including their inhibitory effects on liver glycogen phosphorylase. This research is relevant in the context of metabolic disorders and the development of potential therapeutic agents (Jakobsen et al., 2001).
Conformation Equilibrium Studies
Korneichuk, Senyavin, and Kuramshina (2017) conducted quantum-chemical calculations on 3-(hydroxymethyl)piperidine, assessing the conformational equilibria of its isomers in various solvents. Such studies are crucial for understanding the behavior of chemical compounds in different environments, relevant in both pharmaceutical and chemical research (Korneichuk, Senyavin, & Kuramshina, 2017).
properties
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-6(10)1-2-7-3-5(6)9;/h5,7-10H,1-4H2;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHYOUHNQXMZRV-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@]1(CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)
![6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2436878.png)
![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2436882.png)

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)

![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)



![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)